4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, two methyl groups at the 5th and 6th positions, and a methylsulfonyl group at the 2nd position. This compound is typically found as a solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-hydroxy-5,6-dimethylpyrimidine with methylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Formation of sulfone or sulfide derivatives.
Coupling Reactions: Formation of aryl or vinyl-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds:
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the chloro group at the 4th position, which may affect its reactivity and applications.
4-Chloro-2-(methylsulfonyl)pyrimidine: Lacks the methyl groups at the 5th and 6th positions, which may influence its chemical properties and biological activity.
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Contains a different core structure (pyridine instead of pyrimidine) and a nitrile group, leading to different reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-methylsulfonylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-4-5(2)9-7(10-6(4)8)13(3,11)12/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWPQCFXZKWBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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